N-(thiophen-2-yl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide
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Overview
Description
N-(thiophen-2-yl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide is a complex organic compound that features a unique structure combining a thiophene ring, a triazole ring, and an azabicyclo octane framework. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(thiophen-2-yl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[321]octane-8-carboxamide typically involves multiple steps, starting with the preparation of the core azabicyclo[321]octane structureCommon reagents used in these reactions include thiophene-2-carboxylic acid, 1H-1,2,4-triazole, and appropriate coupling agents such as EDCI or DCC .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(thiophen-2-yl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles such as amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the triazole ring can produce dihydrotriazole derivatives .
Scientific Research Applications
N-(thiophen-2-yl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antifungal and antibacterial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of fungal infections.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(thiophen-2-yl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide involves its interaction with specific molecular targets. For instance, its antifungal activity is believed to result from the inhibition of ergosterol synthesis, a key component of fungal cell membranes . The compound may also interact with other cellular pathways, leading to its broad-spectrum bioactivity .
Comparison with Similar Compounds
Similar Compounds
N-(thiophen-2-yl)nicotinamide derivatives: These compounds share the thiophene ring and exhibit similar bioactivity.
Triazole-based antifungals: Compounds like fluconazole and itraconazole also contain the triazole ring and are used for their antifungal properties.
Uniqueness
N-(thiophen-2-yl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide is unique due to its combination of the azabicyclo[3.2.1]octane framework with the thiophene and triazole rings, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
N-thiophen-2-yl-3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5OS/c20-14(17-13-2-1-5-21-13)19-10-3-4-11(19)7-12(6-10)18-9-15-8-16-18/h1-2,5,8-12H,3-4,6-7H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMRGHRZHPMOLMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)NC3=CC=CS3)N4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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